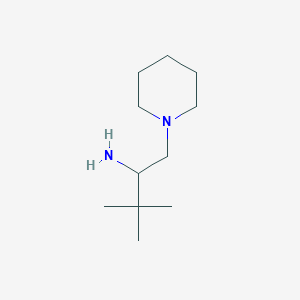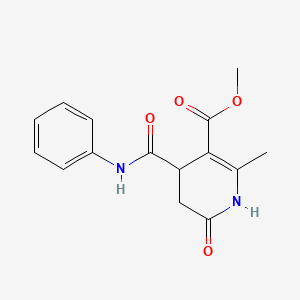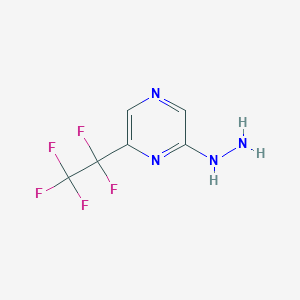
Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-( (6-Fluorocuinolin-4-il)amino)benzoato de etilo es un derivado de quinolina fluorada. Este compuesto es conocido por sus características estructurales únicas, que lo convierten en un activo valioso en varios campos de investigación científica, incluyendo química, biología, medicina e industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-( (6-Fluorocuinolin-4-il)amino)benzoato de etilo típicamente implica la reacción de 6-fluoroquinolina con 4-aminobenzoato de etilo. La reacción se lleva a cabo en presencia de un catalizador adecuado y bajo condiciones controladas de temperatura y presión .
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica la síntesis a gran escala utilizando reactores automatizados. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el producto final cumpla con las especificaciones requeridas para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-( (6-Fluorocuinolin-4-il)amino)benzoato de etilo sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y selectividad .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de N-óxido de quinolina, mientras que la reducción puede producir derivados de quinolina con grupos funcionales reducidos .
Aplicaciones Científicas De Investigación
El 4-( (6-Fluorocuinolin-4-il)amino)benzoato de etilo tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de derivados de quinolina fluorados más complejos.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antibacterianas y antivirales.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como cristales líquidos y tintes.
Mecanismo De Acción
El mecanismo de acción del 4-( (6-Fluorocuinolin-4-il)amino)benzoato de etilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, puede inhibir la ADN-girasa bacteriana, lo que lleva a la interrupción de la replicación del ADN bacteriano y la división celular .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares al 4-( (6-Fluorocuinolin-4-il)amino)benzoato de etilo incluyen:
Fluoroquinolonas: Una clase de antibióticos conocidos por su actividad antibacteriana de amplio espectro.
Unicidad
El 4-( (6-Fluorocuinolin-4-il)amino)benzoato de etilo es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su núcleo de quinolina fluorada mejora su estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C18H15FN2O2 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C18H15FN2O2/c1-2-23-18(22)12-3-6-14(7-4-12)21-17-9-10-20-16-8-5-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21) |
Clave InChI |
IDNRGDVXNJFUJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)

![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)

![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)



![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)




![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)
